Clean Inactivity Profile: Parent Scaffold Is Devoid of MAO‑A/MAO‑B Inhibition, Unlike Pre‑Activated Heterocycles
When tested against recombinant human MAO‑A and MAO‑B, unsubstituted 6‑hydroxy‑4(3H)‑quinazolinone (compound 9) displayed no measurable inhibition at concentrations up to 100 µM . In contrast, simple C6‑ether derivatives from the same series achieved MAO‑B IC50 values of 6.35 µM (compound 7f) and 15.8 µM (compound 7i), while dual N3/C6‑substituted analogs reached IC50 = 0.685 µM (8b) and 0.847 µM (8h) . This eight‑ to 146‑fold activity window confirms that the parent scaffold contributes no intrinsic off‑target MAO liability, allowing medicinal chemists to install the desired pharmacology exclusively through deliberate derivatisation.
| Evidence Dimension | MAO‑B inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 100 µM (no inhibition) |
| Comparator Or Baseline | C6‑monosubstituted derivative 7f: IC50 = 6.35 µM; N3/C6‑disubstituted derivative 8b: IC50 = 0.685 µM |
| Quantified Difference | >15.7‑fold to >146‑fold weaker than derivatives |
| Conditions | Recombinant human MAO‑B; fluorometric assay; maximum tested concentration 100 µM |
Why This Matters
A scaffold devoid of intrinsic MAO activity eliminates the risk of confounding pharmacology in CNS‑targeted libraries and provides a silent background for SAR exploration.
